Cas no 2059993-32-5 (2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid)

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid structure
2059993-32-5 structure
商品名:2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
CAS番号:2059993-32-5
MF:C11H10N2O4
メガワット:234.208102703094
MDL:MFCD30500448
CID:5212303
PubChem ID:125457656

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2(1H)-Phthalazineacetic acid, 7-methoxy-1-oxo-
    • 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
    • MDL: MFCD30500448
    • インチ: 1S/C11H10N2O4/c1-17-8-3-2-7-5-12-13(6-10(14)15)11(16)9(7)4-8/h2-5H,6H2,1H3,(H,14,15)
    • InChIKey: SRUJDCUINWLEBQ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C=CC(OC)=C2)C=NN1CC(O)=O

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM472168-500mg
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%+
500mg
$*** 2023-03-30
Enamine
EN300-339625-1.0g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95.0%
1.0g
$1100.0 2025-03-18
Enamine
EN300-339625-0.1g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95.0%
0.1g
$383.0 2025-03-18
Aaron
AR01BQDH-5g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
5g
$4410.00 2023-12-14
Enamine
EN300-339625-10g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
10g
$4729.0 2023-09-03
A2B Chem LLC
AW25913-10g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
10g
$5013.00 2024-04-20
1PlusChem
1P01BQ55-2.5g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
2.5g
$2726.00 2023-12-19
A2B Chem LLC
AW25913-50mg
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
50mg
$305.00 2024-04-20
1PlusChem
1P01BQ55-250mg
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
250mg
$737.00 2023-12-19
1PlusChem
1P01BQ55-1g
2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
2059993-32-5 95%
1g
$1422.00 2023-12-19

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid 関連文献

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acidに関する追加情報

Introduction to 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS No. 2059993-32-5)

2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, identified by the CAS number 2059993-32-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the phthalazine derivatives, a class of heterocyclic compounds known for their diverse biological activities. The structural framework of this molecule incorporates a phthalazine core substituted with a methoxy group at the 7-position and an acetic acid moiety at the 2-position, which together contribute to its unique chemical and pharmacological properties.

The phthalazine scaffold is particularly noteworthy due to its presence in several bioactive molecules. It has been extensively studied for its potential applications in drug discovery, primarily due to its ability to interact with various biological targets. The 7-methoxy substituent enhances the lipophilicity of the molecule, facilitating better membrane penetration, while the 1-oxo group introduces a polar region that can engage in hydrogen bonding interactions. These features make 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from phthalazine derivatives. These compounds have shown promise in various preclinical studies, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. The acetic acid side chain in 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid not only contributes to its solubility but also provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The phthalazine core has been identified as a key pharmacophore in several FDA-approved drugs, underscoring its importance in medicinal chemistry. Researchers have leveraged this scaffold to design molecules with improved pharmacokinetic profiles and enhanced target specificity. The structural features of 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, including the methoxy and oxo substituents, are believed to play a crucial role in modulating its interactions with biological targets.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify molecules like 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid that exhibit high binding affinity to specific protein targets. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods, accelerating the drug discovery process.

The pharmacological profile of 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has been investigated in several preclinical models. Studies suggest that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The methoxy group has been shown to enhance binding affinity to certain targets, while the acetic acid moiety contributes to metabolic stability. These findings highlight the compound's potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, 2-(7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has shown promise in cancer research. Phthalazine derivatives have been reported to induce apoptosis and inhibit proliferation in cancer cell lines. The structural features of this compound may enable it to disrupt critical signaling pathways involved in tumor growth and survival. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

The synthesis of 2-(7-methoxy-octahydrophthalazin-a-one)-carboxylic acid (CAS No 2059993 32 5) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been utilized to introduce specific functional groups with high enantioselectivity.

The chemical stability of this compound is another critical factor that must be considered during development. Factors such as pH sensitivity, thermal stability, and solubility are carefully evaluated to ensure that CAS No 2059993 32 5 remains effective throughout its shelf life. Stability studies are conducted under various conditions to determine optimal storage conditions and formulation strategies.

The growing interest in natural product-inspired drug design has also influenced research on phthalazine derivatives like CAS No 2059993 32 5. By incorporating elements from natural products into synthetic molecules, researchers aim to enhance bioavailability and reduce toxic side effects. This approach aligns with the broader trend toward green chemistry principles, emphasizing sustainable and environmentally friendly synthetic routes.

The regulatory landscape for pharmaceutical compounds necessitates rigorous testing before clinical trials can commence. Good Manufacturing Practices (GMP) must be followed during production, ensuring consistency and quality control at every stage. Regulatory agencies require extensive documentation detailing synthesis procedures, impurity profiles, and analytical testing results before approving a drug candidate for human use.

The future directions for research on CAS No 2059993 32 5 include exploring its potential as an antiviral agent. Preliminary studies suggest that phthalazine derivatives may interfere with viral replication by inhibiting key enzymes or disrupting host-virus interactions. Further investigation into these mechanisms could lead to novel treatments for viral infections.

Collaborative efforts between academia and industry are essential for advancing the development of compounds like CAS No 2059993 32 5 into viable therapeutics. Such partnerships facilitate knowledge sharing and resource allocation, accelerating progress toward clinical applications. Industry involvement ensures that promising candidates are evaluated for commercial viability early in the development process.

In conclusion,CAS No 2059993 32 5, or more specifically referred as CAS NO2059993 -32 -5, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including anti-inflammation,cancer therapy,and antiviral treatments . Its unique structural features make it an attractive candidate for further exploration through both experimental and computational approaches . As research continues ,this compound holds promise not only as an individual therapeutic agent but also as inspiration for designing new generations of bioactive molecules .

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